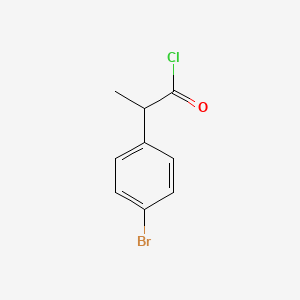![molecular formula C12H8BrFN2O2 B8661991 2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine CAS No. 863443-03-2](/img/structure/B8661991.png)
2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine
Overview
Description
The compound “2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of “2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene” involves a series of reactions including the use of Grignard reagents and palladium-catalyzed reactions .Future Directions
properties
CAS RN |
863443-03-2 |
|---|---|
Molecular Formula |
C12H8BrFN2O2 |
Molecular Weight |
311.11 g/mol |
IUPAC Name |
2-bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine |
InChI |
InChI=1S/C12H8BrFN2O2/c13-12-11(16(17)18)6-9(7-15-12)5-8-1-3-10(14)4-2-8/h1-4,6-7H,5H2 |
InChI Key |
VXVDVFGBFFYMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



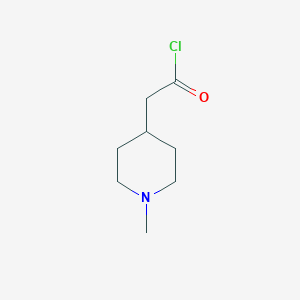
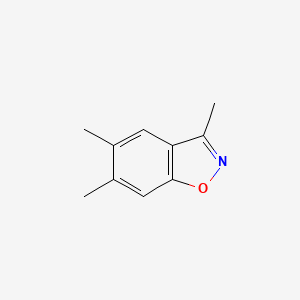
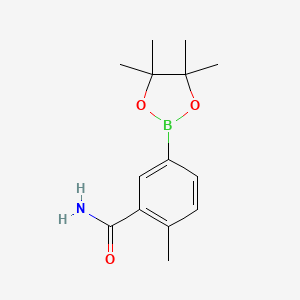
![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)
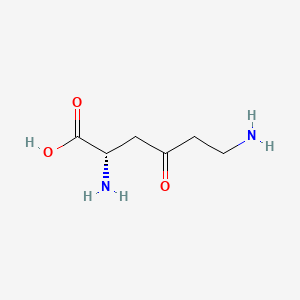
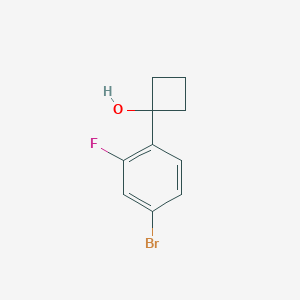
![1H-Pyrazole-3-carboxamide, 5-methyl-N-[4-(phenylmethoxy)phenyl]-](/img/structure/B8661935.png)
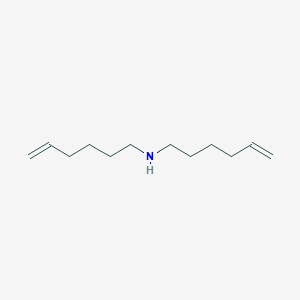
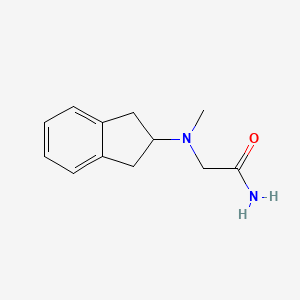
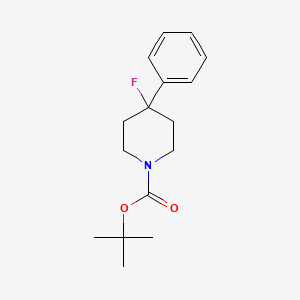

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol](/img/structure/B8661966.png)
